2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide
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Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is a complex organic compound featuring an indole core, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with diethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its indole core, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the indole core and sulfonyl group suggests it might interact with biological targets such as kinases or proteases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, while the sulfonyl group can form strong interactions with active sites. The azepane ring may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)-5-(piperidin-1-ylsulfonyl)aniline
- 1-(2-Chloroethyl)azepane hydrochloride
- 1-(4-Methoxybenzoyl)azepane
Uniqueness
Compared to similar compounds, 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is unique due to its combination of an indole core, sulfonyl group, and azepane ring. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-3-23(4-2)22(27)17-30(28,29)20-15-25(19-12-8-7-11-18(19)20)16-21(26)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPOFJKLVIJGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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